Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate
CAS No.: 84501-68-8
Cat. No.: VC20790836
Molecular Formula: C22H25FN4O2
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84501-68-8 |
|---|---|
| Molecular Formula | C22H25FN4O2 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25) |
| Standard InChI Key | MMPSFTZVUMTCKV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate is a complex organic compound with multiple functional groups. The compound's basic chemical information is summarized in Table 1.
Table 1: Chemical Identity of Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
| Parameter | Information |
|---|---|
| CAS Registry Number | 84501-68-8 |
| Molecular Formula | C₂₂H₂₅FN₄O₂ |
| Molecular Weight | 396.46 g/mol |
| EINECS Number | 282-988-5 |
| InChI | InChI=1/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25) |
The molecule contains several key structural features including a benzimidazole core, a piperidine ring with a carboxylate group, and a 4-fluorophenyl substituent . The structural complexity of this compound contributes to its specific chemical and physical properties that make it relevant in pharmaceutical contexts.
Nomenclature and Synonyms
This compound is known by several synonyms in the scientific literature and commercial catalogs. The variety of names reflects both its chemical structure and its relationship to the antihistamine drug astemizole . The most common alternative names are listed in Table 2.
Table 2: Common Synonyms for Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
| Synonym | Context of Usage |
|---|---|
| N-Ethoxycarbonyl Norastemizole | Pharmaceutical reference |
| Astemizole Impurity 2 | Pharmaceutical quality control |
| Ethyl 4-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate | Alternative chemical naming |
| 4-[1-(4-Fluorobenzyl)-1H-benzimidazole-2-ylamino]piperidine-1-carboxylic acid ethyl ester | Extended chemical name |
| 1-Piperidinecarboxylic acid, 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-, ethyl ester | CAS index name |
Physical and Chemical Properties
Physical State and Appearance
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate exists as a white solid at standard temperature and pressure . This physical appearance is consistent with many complex organic compounds containing aromatic rings and heteroatoms. The white crystalline nature of the compound facilitates its handling in laboratory settings and contributes to its stability profile.
Thermodynamic and Physical Properties
The compound exhibits specific thermodynamic and physical properties that are relevant to its handling, storage, and potential applications. These properties are summarized in Table 3.
Table 3: Physical and Thermodynamic Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 179-182°C | |
| Density | 1.28 g/cm³ | |
| Physical Form | Solid | |
| Color | White | |
| Recommended Storage Temperature | -20°C (Freezer) |
The relatively high melting point of the compound (179-182°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amine and carbonyl groups present in the molecule .
Solubility Profile
The solubility characteristics of the compound are important considerations for its application in synthesis, analysis, and potential formulation. Available data indicates limited solubility in common organic solvents.
Table 4: Solubility Profile
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
| Water | Likely insoluble (inferred from structure) |
The compound shows slight solubility in chloroform and methanol, which is consistent with its molecular structure containing both polar functional groups and nonpolar aromatic regions . The limited solubility in these common organic solvents may present challenges in certain applications and may necessitate the use of solvent mixtures or specialized conditions when working with this compound.
Synthesis and Production
Synthetic Routes
The synthesis of ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate has been documented in scientific literature. A primary synthetic route involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with appropriate benzimidazole derivatives .
The reaction pathway typically involves several steps:
-
Formation of the fluorophenyl-substituted benzimidazole core
-
Introduction of the reactive leaving group at the 2-position of benzimidazole
-
Nucleophilic substitution with ethyl 4-amino-1-piperidinecarboxylate
-
Purification and isolation of the final product
Reaction Conditions and Optimization
The specific reaction conditions for the synthesis have been reported in the literature. According to available data, one optimized protocol includes:
Table 5: Reaction Conditions for Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Neat (solventless) | |
| Temperature | 170°C | |
| Reaction Time | 4 hours | |
| Reported Yield | 98% |
The high yield (98%) reported for this synthesis suggests an efficient and well-optimized process . The solventless condition at elevated temperature (170°C) indicates a thermally-driven reaction, likely following an SNAr mechanism for the nucleophilic substitution at the 2-position of the benzimidazole ring.
Reference to Scientific Literature
Relationship to Astemizole
Structural Relationship
The compound is frequently referred to as "N-Ethoxycarbonyl Norastemizole" or "Astemizole Impurity 2" in the literature, indicating its structural and synthetic relationship to the antihistamine drug astemizole . The "Norastemizole" designation suggests it may be a demethylated derivative or precursor of astemizole.
Based on the naming convention and typical pharmaceutical impurity profiles, this compound likely represents:
-
A synthetic intermediate in the production of astemizole
-
A potential metabolite of astemizole
-
A degradation product formed during astemizole storage or analysis
Significance in Quality Control
The relatively high price points reflect the compound's specialized nature and limited market demand, typical of pharmaceutical reference standards and research chemicals .
Applications in Research and Industry
Based on its structural features and relationship to astemizole, the compound has several potential applications:
-
Pharmaceutical Reference Standard: Used for identification and quantification of impurities in astemizole manufacturing
-
Research Tool: Employed in structure-activity relationship studies of antihistamines and related compounds
-
Synthetic Intermediate: Utilized as a precursor in the synthesis of astemizole and potentially other structurally related pharmaceutical compounds
-
Analytical Standard: Used in method development and validation for pharmaceutical analysis
The high purity requirements for these applications justify the specialized production methods and corresponding premium pricing observed in commercial offerings.
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